Bacilysocin

Description

Properties

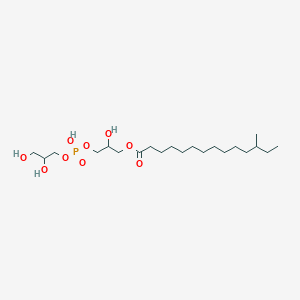

Molecular Formula |

C21H43O9P |

|---|---|

Molecular Weight |

470.5 g/mol |

IUPAC Name |

[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] 12-methyltetradecanoate |

InChI |

InChI=1S/C21H43O9P/c1-3-18(2)12-10-8-6-4-5-7-9-11-13-21(25)28-15-20(24)17-30-31(26,27)29-16-19(23)14-22/h18-20,22-24H,3-17H2,1-2H3,(H,26,27) |

InChI Key |

DIGHTWUQPWHBPG-UHFFFAOYSA-N |

SMILES |

CCC(C)CCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)O |

Canonical SMILES |

CCC(C)CCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)O |

Synonyms |

1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol bacilysocin |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Bacilysocin from Bacillus subtilis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Bacilysocin, a novel phospholipid antibiotic produced by Bacillus subtilis. The information presented is compiled from foundational research and is intended to serve as a comprehensive resource for professionals in the fields of microbiology, natural product chemistry, and drug development.

Introduction

Bacillus subtilis is a Gram-positive bacterium known for its prolific production of a wide array of secondary metabolites with diverse biological activities. Among these is this compound, a unique phospholipid antibiotic that accumulates within or is associated with the bacterial cells.[1][2][3] Its discovery has expanded the known chemical diversity of antimicrobial compounds produced by this species, presenting a novel structural class—a phospholipid—with antifungal properties.[1][2]

This compound, structurally identified as 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol, exhibits notable antimicrobial activity, particularly against certain fungi.[1][2][4] The production of this antibiotic is closely linked to the bacterial life cycle, commencing as the cells enter the stationary phase, just before the onset of heat-resistant spore formation.[1][2] The biosynthesis of this compound is dependent on the ytpA gene, which encodes a protein with homology to lysophospholipase.[1][2] Disruption of this gene completely abolishes this compound production and impairs sporulation, suggesting a potential role for this antibiotic in the developmental processes of B. subtilis.[1][2]

This guide will detail the methodologies for the isolation and purification of this compound, summarize its key characteristics, and outline its biosynthetic pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and isolation of this compound.

Cultivation of Bacillus subtilis and this compound Production

The production of this compound is initiated by cultivating Bacillus subtilis strain 168 under specific conditions to promote the synthesis of the antibiotic.

-

Strain and Media: Bacillus subtilis strain 168 (trpC2) is used.

-

Pre-culture: The strain is pre-cultured at 30°C for 24 hours in NG medium supplemented with 50 µg/ml of tryptophan.

-

Inoculation and Incubation: 0.1 ml of the pre-culture is inoculated into 10 ml of fresh NG medium and incubated with shaking at 30°C.

-

Production Phase: this compound production begins as the culture enters the stationary phase.[1]

Isolation and Purification of this compound

A multi-step purification process is employed to isolate pure this compound from the bacterial cells.

-

Cell Harvesting: B. subtilis cells from a 40-liter culture are collected.

-

Solvent Extraction: The cellular contents are extracted three times with 4 liters of 50% n-butanol.

-

Concentration: The organic layer is collected and concentrated in vacuo, yielding a crude extract (approximately 12.9 g).[1]

-

The crude extract is suspended in 1.6 liters of 10% methanol.

-

The pH is adjusted to 7 with NaOH, and the suspension is extracted three times with an equal volume of ethyl acetate.

-

The aqueous layer is then acidified to pH 2 and extracted again three times with ethyl acetate.

-

The acidic organic layer is collected and evaporated to yield a crude extract of approximately 4.78 g.[1]

-

A silica gel column (400 ml) is equilibrated with a solvent system of CHCl₃-MeOH-H₂O (20:5:1).

-

The crude extract, dissolved in 20 ml of the same solvent system, is applied to the column.

-

Chromatography is performed with 1.2 liters of the development solution.

-

The active fractions are collected and dried in vacuo.[1]

-

The dried active fraction is redissolved in 4 ml of CHCl₃-MeOH (4:1).

-

This solution is applied to a DEAE Sepharose column (200 ml) equilibrated with CHCl₃-MeOH (4:1).

-

The column is washed, and then developed with 600 ml of CHCl₃-MeOH (4:1) containing 2% aqueous NH₄OH and 0.02 M ammonium acetate.

-

The active fractions are collected and evaporated, resulting in approximately 0.25 g of a crude substance.[1]

-

The crude substance is further purified by HPLC.

-

Column: Sephasil peptide C18 column.

-

Elution Solvent: 62% MeOH in 1 mM phosphate buffer (pH 7.5).

-

This final step yields approximately 170 mg of pure this compound.[1]

Structural Elucidation

The chemical structure of the purified this compound was determined using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR spectra are recorded to determine the connectivity of atoms and identify the core structure as a phosphatidylglycerol derivative with a long aliphatic chain.[1]

-

Mass Spectrometry (MS): Fast Atom Bombardment (FAB)-MS analysis is used to determine the parent peak and confirm the molecular weight and the length of the aliphatic chain.[1]

Antimicrobial Activity Assay (TLC-Bioautography)

The antimicrobial activity of this compound is detected and monitored throughout the purification process using TLC-bioautography.

-

Thin-Layer Chromatography (TLC):

-

The butanol extract is spotted on a TLC plate.

-

The plate is developed using a solvent system of CHCl₃-MeOH-H₂O (60:25:4).[5]

-

-

Bioassay:

-

The developed TLC plate is placed on a bioassay plate.

-

The plate is overlaid with Mueller-Hinton agar seeded with a test organism, such as Staphylococcus aureus 209P.

-

After incubation at 37°C for 12 hours, zones of inhibition are visualized, often enhanced by staining with a suitable reagent like GelCode Blue Stain.[5]

-

Data Presentation

This section summarizes the quantitative data obtained during the characterization of this compound.

Table 1: Purification Yield of this compound from a 40-Liter Culture of B. subtilis 168

| Purification Step | Resulting Mass |

| Crude Butanol Extract | 12.9 g |

| Acidic Ethyl Acetate Extract | 4.78 g |

| DEAE Sepharose Fraction | 0.25 g |

| Pure this compound (Post-HPLC) | 170 mg |

Data sourced from Tamehiro et al. (2002).[1]

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound in MeOH-d₄

| Moiety | Carbon No. | δH (ppm) | δC (ppm) |

| Acyl | 13''' | 0.85 (3H, d) | 19.63 |

| 14'' | 0.87 (3H, t) | 11.74 | |

| 13'' | 1.15, 1.3 (2H, m) | 30.72 | |

| 12'' | 1.3 (H, m) | 35.70 | |

| 11'' | 1.1, 1.3 (2H, m) | 37.80 | |

| 4''–10'' | 1.2–1.4 (14H, m) | 28.20, 30.23, 30.43, 30.59, 30.62, 30.78, 31.11 | |

| 3'' | 1.60 (2H, m) | 25.99 | |

| 2'' | 2.35 (2H, dt) | 34.93 | |

| 1'' | 175.40 | ||

| Glycerate | 3' | 3.55, 3.61 (1H, dd) | 63.87 |

| 2' | 3.76 (1H, m) | 72.66 | |

| 1' | 3.89 (4H, m) | 67.58 | |

| Glycerol | 3 | 3.92 (1H, m) | 67.61 |

| 2 | 3.96 (1H, m) | 69.93 | |

| 1 | 4.10, 4.17 (1H, dd) | 66.27 |

Data sourced from Tamehiro et al. (2002).[1]

Table 3: Antimicrobial Spectrum of this compound (MIC in µg/ml)

| Test Organism | MIC (µg/ml) |

| Candida albicans 3147 IMC F-4 | >100 |

| Candida pseudotropicalis IMC F-2 | 25 |

| Cryptococcus neoformans var. neoformans sero AIMC F-185 | 25 |

| Cryptococcus neoformans IMC F-10 | 25 |

| Saccharomyces cerevisiae IMC F-7 | 5 |

| Trichophyton rubrum IMC F-184 | >100 |

| Aspergillus niger IMC F-16 | >100 |

| Staphylococcus aureus FDA209P | 50 |

| Staphylococcus aureus Smith | 25 |

| Staphylococcus aureus MS9610 | >100 |

| Micrococcus luteus FDA16 | 100 |

| Bacillus subtilis NRRL B-558 | >100 |

| Escherichia coli K-12 | >100 |

| Pseudomonas aeruginosa A3 | >100 |

| Mycobacterium smegmatis ATCC 607 | >100 |

MICs for bacteria were determined by the agar dilution method with Mueller-Hinton agar. MICs for yeast and fungi were determined by the same method with synthetic amino acid medium for fungi agar. Data sourced from Tamehiro et al. (2002).[1]

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in B. subtilis.

References

- 1. This compound, a novel phospholipid antibiotic produced by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. [PDF] this compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 | Semantic Scholar [semanticscholar.org]

- 4. Detection of Antimicrobial Compounds by Bioautography of Different Extracts of Leaves of Selected South African Tree Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]

Bacilysocin's Antifungal Mechanism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacilysocin, a novel phospholipid antibiotic produced by Bacillus subtilis 168, has demonstrated notable antifungal properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against fungi. While direct molecular targets and specific signaling pathways remain an area for further investigation, this document consolidates the available data on its structure, biosynthesis, and antifungal efficacy. A hypothesized mechanism of action, centered on cell membrane disruption, is presented based on its classification as a phospholipid antibiotic. This guide also includes detailed experimental protocols from the foundational research and presents quantitative data in a structured format to aid in comparative analysis and future research endeavors.

Introduction

This compound is a phospholipid antibiotic with the chemical structure 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol[1][2][3]. Produced by the bacterium Bacillus subtilis 168, it accumulates within or is associated with the bacterial cells[1][2]. Its production is initiated in the stationary phase of bacterial growth, just before the onset of sporulation[1][2]. The biosynthesis of this compound is dependent on the ytpA gene, which encodes a protein with homology to lysophospholipase[1][2][3]. Disruption of this gene completely halts the production of this compound[1][2][3]. While its antibacterial activity is limited, this compound has shown significant promise as an antifungal agent[1][2].

Proposed Mechanism of Action Against Fungi

The precise molecular mechanism of this compound's antifungal activity has not been definitively elucidated in published research. However, based on its chemical structure as a lysophospholipid, a strong hypothesis is that its primary mode of action is the disruption of fungal cell membrane integrity.

Phospholipid antibiotics are known to interact with and perturb the lipid bilayer of cell membranes[4][5][6]. This interaction can lead to a cascade of detrimental effects, including:

-

Increased Membrane Permeability: The insertion of this compound into the fungal membrane could create pores or channels, leading to an uncontrolled flux of ions and small molecules[4].

-

Loss of Cellular Contents: The compromised membrane integrity can result in the leakage of essential cytoplasmic components, leading to metabolic collapse and cell death[4].

-

Disruption of Membrane-Bound Proteins: Alterations in the lipid environment of the membrane can affect the function of integral membrane proteins crucial for cellular processes such as nutrient transport and signaling[5].

This proposed mechanism is consistent with the observed actions of other lipid-targeting antifungal agents[4][5][7].

Visualizing the Proposed Mechanism of Action

Caption: Proposed mechanism of this compound's antifungal action.

Quantitative Data: Antifungal Activity

The minimum inhibitory concentrations (MICs) of this compound against various fungal strains have been determined and are summarized in the table below. Data is extracted from Tamehiro et al., 2002[1][2].

| Fungal Species | Strain | MIC (µg/ml) |

| Candida albicans | IFO 1594 | >100 |

| Cryptococcus neoformans | IFO 0460 | 6.25 |

| Aspergillus niger | IFO 4414 | >100 |

| Saccharomyces cerevisiae | IFO 0203 | >100 |

Experimental Protocols

The following protocols are based on the methodologies described in Tamehiro et al., 2002[1][2].

Production and Isolation of this compound

-

Culture Conditions: Bacillus subtilis 168 is cultured in NG medium supplemented with tryptophan (50 µg/ml) at 30°C with shaking.

-

Extraction:

-

Bacterial cells are harvested from the culture.

-

The cellular contents are extracted three times with 50% n-butanol.

-

The organic layer is collected and concentrated in vacuo.

-

The crude extract is suspended in 10% methanol, adjusted to pH 7.0, and extracted three times with ethyl acetate.

-

-

Purification:

-

The active fraction is subjected to silica gel column chromatography using a stepwise gradient of chloroform-methanol.

-

Further purification is achieved by reverse-phase high-performance liquid chromatography (HPLC).

-

Antimicrobial Susceptibility Testing (MIC Determination)

-

Medium: A synthetic amino acid medium suitable for fungi is used.

-

Inoculum: Fungal strains are grown to a suitable concentration.

-

Procedure:

-

Two-fold serial dilutions of this compound are prepared in the test medium in a 96-well microtiter plate.

-

The fungal inoculum is added to each well.

-

The plates are incubated at an appropriate temperature and duration for each fungal species.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible fungal growth.

-

Workflow for this compound Production and Bioactivity Screening

Caption: Experimental workflow for this compound production and testing.

Biosynthesis of this compound

The biosynthesis of this compound is initiated from glycerol-3-phosphate, a common precursor in lipid metabolism. The pathway involves the sequential action of several enzymes, with the final and key step being catalyzed by the ytpA-encoded lysophospholipase homolog.

This compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel antifungal agents. Its unique phospholipid structure suggests a mechanism of action that targets the fungal cell membrane, an attractive target for antifungal therapy. However, the current understanding of its specific molecular interactions and the downstream cellular consequences in fungi is limited.

Future research should focus on:

-

Elucidating the specific molecular target(s) of this compound in susceptible fungal species like Cryptococcus neoformans.

-

Investigating the precise nature of the interaction between this compound and the fungal cell membrane using biophysical techniques.

-

Exploring the potential for synergistic interactions with existing antifungal drugs.

-

Conducting structure-activity relationship (SAR) studies to optimize its antifungal potency and spectrum.

A deeper understanding of this compound's mechanism of action will be critical for its potential translation into a clinical antifungal therapeutic.

References

- 1. This compound, a novel phospholipid antibiotic produced by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Targeting fungal lipid synthesis for antifungal drug development and potentiation of contemporary antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bacilysocin Biosynthetic Pathway in B. subtilis 168

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Bacilysocin, a novel phospholipid antibiotic produced by Bacillus subtilis 168. The document details the molecular components, enzymatic reactions, and regulatory aspects of this compound synthesis. It also includes detailed experimental protocols and quantitative data to support further research and development in this area.

Introduction

Bacillus subtilis 168 is a well-studied Gram-positive bacterium known for its ability to produce a diverse array of secondary metabolites with antimicrobial properties. Among these is this compound, a unique phospholipid antibiotic with the chemical structure 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol[1][2][3]. Unlike the more extensively studied dipeptide antibiotic bacilysin, this compound is a non-ribosomally synthesized phospholipid. Its production is intrinsically linked to the stationary phase of bacterial growth, preceding the formation of heat-resistant spores[1][3][4]. This guide focuses exclusively on the biosynthesis of the phospholipid this compound.

This compound exhibits notable antimicrobial activity, particularly against certain fungi[1][3]. The elucidation of its biosynthetic pathway is crucial for understanding its physiological role in B. subtilis and for harnessing its potential in therapeutic applications.

The this compound Biosynthetic Pathway

The biosynthesis of this compound in B. subtilis 168 is a multi-step process that utilizes common precursors from phospholipid metabolism and is distinguished by a key enzymatic reaction catalyzed by the YtpA protein. The proposed pathway can be divided into two main stages: the synthesis of the phosphatidylglycerol backbone and the subsequent modification to yield this compound.

Synthesis of the Phosphatidylglycerol Precursor

The initial steps of the this compound biosynthetic pathway are well-established and conserved in both E. coli and B. subtilis. These steps lead to the formation of phosphatidylglycerol, the direct precursor to this compound[5][6]. The key enzymes involved in this stage are:

-

CDP-diglyceride synthase: This enzyme catalyzes the formation of cytidine diphosphate-diacylglycerol (CDP-DAG) from phosphatidic acid and CTP.

-

Phosphatidylglycerol-phosphate synthase: This enzyme facilitates the condensation of CDP-DAG and glycerol-3-phosphate to produce phosphatidylglycerol phosphate.

-

Phosphatidylglycerol-phosphate phosphatase: This enzyme dephosphorylates phosphatidylglycerol phosphate to yield phosphatidylglycerol.

The Role of YtpA in this compound Formation

The final and defining step in this compound biosynthesis is the hydrolysis of one of the acyl chains of phosphatidylglycerol, a reaction catalyzed by the YtpA protein[2][5]. The ytpA gene encodes a protein with homology to lysophospholipases[1][3]. Gene disruption experiments have demonstrated that the inactivation of ytpA completely abolishes the production of this compound[1][3][5].

The YtpA protein is proposed to function as a phospholipase, specifically hydrolyzing an acyl ester bond of phosphatidylglycerol to yield the final product, this compound (lysophosphatidylglycerol)[2][5]. While the exact cleavage point is not definitively known, this enzymatic step is the key to this compound synthesis[5].

Quantitative Data

The production of this compound is closely linked to the developmental processes in B. subtilis, particularly sporulation. The disruption of the ytpA gene not only halts this compound synthesis but also has a significant impact on the efficiency of spore formation[1][3][5].

| Strain | Genotype | This compound Production | Heat-Resistant Spore Titer (spores/ml) | Reference |

| B. subtilis 168 | Wild type | Yes | 6 x 10⁸ | [5] |

| JJ25 | ytpA disruptant | No | 5 x 10⁷ | [5] |

This 10-fold reduction in sporulation efficiency in the ytpA mutant suggests a potential physiological role for this compound or the YtpA protein in this process[5].

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been dependent on a series of key experimental procedures. Detailed methodologies for these experiments are provided below.

Detection and Bioassay of this compound by TLC-Bioautography

This method is used for the initial detection of this compound production from bacterial cell extracts.

Protocol:

-

Extraction: Extract this compound from B. subtilis 168 cells grown for 24 hours in NG medium using n-butanol.

-

Thin-Layer Chromatography (TLC): Apply the butanol extract to a silica gel TLC plate. Develop the chromatogram using a solvent system of CHCl₃-Methanol-H₂O (60:25:4).

-

Bioassay:

-

Place the developed TLC plate into a bioassay plate.

-

Overlay the TLC plate with Muller-Hinton agar (0.5% w/v) seeded with a test organism, such as Staphylococcus aureus 209P.

-

Incubate the plate at 37°C for 12 hours.

-

Visualize the zones of inhibition by staining with a suitable reagent, such as GelCode Blue Stain reagent. A clear zone of inhibition corresponding to the location of this compound on the TLC plate indicates its presence and antimicrobial activity[5].

-

Purification of this compound by HPLC

High-performance liquid chromatography is employed for the purification of this compound from crude extracts.

Protocol:

-

Crude Extraction:

-

Collect cultured cells from a large-scale fermentation (e.g., 40 liters).

-

Extract the cellular contents with 50% n-butanol.

-

Concentrate the organic layer in vacuo.

-

Suspend the crude extract in 10% methanol, adjust to pH 7, and extract with ethyl acetate.

-

Evaporate the solvent from the acidic organic layer to obtain a crude extract.

-

-

Silica Gel Chromatography:

-

Equilibrate a silica gel column with CHCl₃-Methanol-H₂O (20:5:1).

-

Apply the dissolved crude extract to the column and elute with the same solvent system.

-

Collect and dry the active fractions.

-

-

DEAE Sepharose Chromatography:

-

Apply the sample to a DEAE Sepharose column equilibrated with CHCl₃-Methanol (4:1).

-

Develop the column with CHCl₃-Methanol (4:1) containing 2% aqueous NH₄OH and 0.02 M ammonium acetate.

-

Collect and evaporate the active fraction.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purify the resulting crude substance using a Sephasil peptide C₁₈ column.

-

Elute with 62% methanol in 1 mM phosphate buffer (pH 7.5)[5].

-

Disruption of the ytpA Gene

To confirm the role of ytpA in this compound biosynthesis, a gene disruption experiment is performed.

Protocol:

-

Plasmid Construction:

-

Amplify an internal fragment of the ytpA gene from B. subtilis 168 genomic DNA using PCR.

-

Ligate the PCR product into a suitable integration vector (e.g., a temperature-sensitive plasmid carrying an antibiotic resistance marker).

-

-

Transformation and Integration:

-

Transform the constructed plasmid into B. subtilis 168.

-

Select for transformants that have integrated the plasmid into the chromosome via Campbell-type recombination by growing at a non-permissive temperature for plasmid replication and in the presence of the selection antibiotic.

-

-

Confirmation of Disruption:

-

Confirm the disruption of the ytpA gene in the resulting mutant strain (e.g., JJ25) by PCR analysis[5].

-

Phospholipase Activity Assay

This assay is used to determine the enzymatic activity of the YtpA protein.

Protocol:

-

Crude Extract Preparation:

-

Suspend cultured B. subtilis cells in a buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 2 mM CaCl₂, and 1% Triton X-100.

-

Disrupt the cells using a French press.

-

Centrifuge to remove cell debris and collect the supernatant as the crude extract.

-

Adjust the protein concentration to 5 mg/ml.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing DL-α-phosphatidylcholine dimyristoyl (substrate) and the crude protein extract in the buffer.

-

Incubate the reaction mixture for 2 hours at 37°C.

-

-

Product Extraction and Detection:

-

Extract the reaction products with CHCl₃-Methanol (2:1).

-

Concentrate the extract and apply it to a silica gel TLC plate.

-

Develop the TLC plate with CHCl₃-Methanol-water (65:25:4).

-

Stain the plate with 0.1% difluorocein and detect the reaction products under UV light[5].

-

Conclusion

The biosynthetic pathway of this compound in B. subtilis 168 is a fascinating example of how this bacterium utilizes its metabolic machinery to produce unique secondary metabolites. The pathway leverages the common phospholipid synthesis route and employs the specific enzymatic activity of the YtpA protein to generate this novel antibiotic. The link between this compound production and sporulation highlights the intricate regulatory networks governing cellular differentiation and secondary metabolism in B. subtilis. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the enzymology, regulation, and potential applications of this compound. Future studies could focus on the precise catalytic mechanism of YtpA, the regulation of ytpA expression, and the exploration of this compound's full antimicrobial spectrum and mode of action, which could pave the way for the development of new antifungal agents.

References

- 1. [PDF] this compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 | Semantic Scholar [semanticscholar.org]

- 2. uniprot.org [uniprot.org]

- 3. This compound, a novel phospholipid antibiotic produced by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of the ytpA Gene in Bacilysocin Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the current understanding of the ytpA gene's role in the production of bacilysocin, a phospholipid antibiotic from Bacillus subtilis. It addresses the conflicting scientific findings, presenting both the initial evidence for ytpA's essential role and subsequent research suggesting it is not required for this compound biosynthesis. This document consolidates quantitative data, details key experimental protocols, and provides visual representations of the proposed biosynthetic pathways and regulatory mechanisms. The aim is to offer a comprehensive resource for researchers in microbiology, natural product chemistry, and antibiotic development.

Introduction

Bacillus subtilis is a prolific producer of a diverse array of secondary metabolites with antimicrobial properties. Among these is this compound, a phospholipid antibiotic with a unique structure, identified as 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol.[1][2] Initial research into the biosynthesis of this compound pointed to the indispensable role of the ytpA gene, which encodes a putative lysophospholipase.[1][2][3] However, more recent studies have challenged this model, suggesting that ytpA is not essential for the production of lysophosphatidylglycerol, the class of molecules to which this compound belongs.[4][5][6] This guide will explore this scientific discrepancy, presenting the data and methodologies from key studies to provide a balanced and detailed overview of the topic.

The ytpA Gene and its Product

The ytpA gene in Bacillus subtilis 168 is predicted to encode a hydrolase.[4][7] It is part of the ytpAB operon, which is regulated by the alternative sigma factor σM and is induced in response to cell envelope stress, including exposure to antibiotics like bacitracin and cefuroxime.[5][6] The YtpA protein contains a conserved motif found in lipases and is homologous to lysophospholipases.[1][7]

The Role of ytpA in this compound Production: Conflicting Findings

Evidence for the Essential Role of ytpA

Evidence Against the Essential Role of ytpA

In contrast to the earlier findings, a more recent study using targeted lipidomics revealed that ytpA is not required for the production of lysophosphatidylglycerol (LPG) in B. subtilis.[4][5][6] This research demonstrated that a ytpA null mutant still produced LPG.[4] While overexpression of ytpA was found to increase membrane fluidity, it did not lead to an increase in LPG levels.[4][5] These findings suggest that another enzyme or pathway is responsible for the bulk of lysophospholipid synthesis in B. subtilis.

Quantitative Data

The following tables summarize the key quantitative findings from the cited studies.

Table 1: Effect of ytpA Disruption on this compound Production and Sporulation

| Strain | Genotype | This compound Production | Heat-Resistant Spore Titer (spores/ml) | Reference |

| B. subtilis 168 | Wild-type | Present | 6 x 10⁸ | [1] |

| JJ25 | ytpA disruptant | Completely blocked | 5 x 10⁷ | [1] |

Table 2: Effect of ytpA Disruption and Overexpression on Lysophosphatidylglycerol (LPG) Production

| Strain | Genotype/Condition | Relative LPG Levels | Reference |

| Wild-type | - | Detected | [4] |

| ΔytpA | ytpA null mutant | Detected | [4] |

| IPTG-inducible ytpA | Uninduced | No significant increase | [4] |

| IPTG-inducible ytpA | IPTG-induced | No significant increase | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the context of ytpA and this compound research.

Construction of a ytpA Gene Disruptant

This protocol is a generalized procedure based on methods for gene disruption in B. subtilis.

-

Plasmid Construction:

-

Amplify the upstream and downstream flanking regions of the ytpA gene from B. subtilis 168 genomic DNA using PCR.

-

Clone the upstream and downstream fragments into a temperature-sensitive shuttle vector (e.g., pMAD) on either side of an antibiotic resistance cassette (e.g., erythromycin resistance, erm).

-

Transform the resulting plasmid into E. coli for amplification and sequence verification.

-

-

Transformation into B. subtilis :

-

Introduce the constructed plasmid into competent B. subtilis 168 cells via transformation.

-

Select for single-crossover integration events by plating on agar containing the appropriate antibiotic at the non-permissive temperature for plasmid replication (e.g., 37°C for pMAD).

-

-

Selection for Double-Crossover Events:

-

Culture the single-crossover integrants in liquid medium without antibiotic selection at the permissive temperature (e.g., 30°C for pMAD) to allow for plasmid excision.

-

Plate serial dilutions of the culture onto agar plates without the antibiotic and incubate at the permissive temperature.

-

Replica-plate the resulting colonies onto plates with and without the antibiotic to identify clones that have lost the plasmid and the antibiotic resistance marker.

-

Confirm the deletion of the ytpA gene and its replacement with the resistance cassette in the antibiotic-sensitive clones by PCR analysis of genomic DNA.

-

Detection and Bioassay of this compound by TLC-Bioautography

This protocol is adapted from the methodology described for this compound detection.[1][8]

-

Extraction of this compound:

-

Grow B. subtilis cultures in a suitable medium (e.g., NG medium) for 24 hours.

-

Harvest the cells by centrifugation.

-

Extract the cell pellet with butanol.

-

Evaporate the butanol extract to dryness and resuspend the residue in a small volume of a suitable solvent (e.g., methanol).

-

-

Thin-Layer Chromatography (TLC):

-

Spot the extracted samples onto a silica gel TLC plate.

-

Develop the chromatogram using a solvent system of chloroform:methanol:water (60:25:4, v/v/v).

-

Allow the plate to air dry completely.

-

-

Bioautography:

-

Prepare an overlay agar (e.g., Muller-Hinton agar) seeded with a sensitive indicator organism, such as Staphylococcus aureus 209P.

-

Place the developed TLC plate in a sterile dish and pour the seeded agar over it.

-

Incubate the plate at 37°C for 12-24 hours.

-

Visualize the zones of inhibition, which appear as clear areas against the turbid background of bacterial growth. Staining with a viability dye like 2,3,5-triphenyltetrazolium chloride (TTC) or MTT can enhance visualization.

-

Purification and Analysis of this compound by HPLC

This protocol is based on the purification method described for this compound.[1]

-

Sample Preparation:

-

Perform a crude extraction of this compound from a large-scale culture of B. subtilis as described in the TLC-Bioautography protocol.

-

Further purify the crude extract using column chromatography (e.g., silica gel chromatography) to enrich for the active fraction.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: Sephasil peptide C18 column or a similar reverse-phase C18 column.

-

Mobile Phase: An isocratic elution with 62% methanol in 1 mM phosphate buffer (pH 7.5). A gradient elution may also be optimized for better separation.

-

Flow Rate: Typically 1.0 ml/min.

-

Detection: UV detector at a wavelength of 210-220 nm (for peptide bonds, although this compound lacks them, this range is often used for initial screening of natural products) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

-

Injection Volume: 20 µl.

-

Inject the partially purified sample and collect fractions based on the chromatogram peaks.

-

-

Bioactivity Testing of Fractions:

-

Test the collected HPLC fractions for antimicrobial activity using a bioassay (e.g., a microtiter plate-based assay or a disk diffusion assay) to identify the fraction containing pure this compound.

-

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathways for this compound.

Regulatory Pathway of the ytpAB Operon

Caption: Regulation of the ytpAB operon by σM.

Experimental Workflow for Investigating the Role of ytpA

Caption: Workflow for studying the function of the ytpA gene.

Conclusion and Future Perspectives

The role of the ytpA gene in the production of this compound remains a subject of scientific debate. While initial studies provided compelling evidence for its essential function as a phospholipase in the final step of this compound biosynthesis, more recent and technologically advanced lipidomics analyses suggest that it is not required for the production of the core lysophosphatidylglycerol structure.

This discrepancy highlights the importance of employing multiple, complementary analytical techniques in the study of microbial secondary metabolism. It is possible that ytpA plays a more nuanced role than initially thought, perhaps in modifying a precursor molecule or contributing to a specific subclass of lysophospholipids under particular conditions. Alternatively, the initial phenotype observed in the ytpA disruptant could have been due to polar effects on the downstream ytpB gene or other unforeseen regulatory consequences.

Future research should focus on several key areas to resolve this controversy:

-

Biochemical Characterization of YtpA: In vitro enzymatic assays with purified YtpA protein and various phospholipid substrates are needed to definitively determine its substrate specificity and catalytic activity.

-

Identification of the True this compound Synthesizing Enzyme(s): If ytpA is not the primary enzyme, then a systematic search for other phospholipases or acyltransferases involved in this compound biosynthesis is warranted. This could involve screening of other gene knockout libraries or using proteomics-based approaches.

-

Re-evaluation of the ytpA Knockout Phenotype: A careful re-examination of the original ytpA disruptant strain, alongside a newly constructed, non-polar mutant, would be beneficial to confirm the observed effects on this compound production and sporulation.

A definitive understanding of the this compound biosynthetic pathway is crucial for harnessing its potential as an antimicrobial agent. The ongoing investigation into the role of ytpA serves as a compelling case study in the iterative and self-correcting nature of scientific inquiry.

References

- 1. [Bacillus subtilis ypaA gene regulation mechanism involves FMN-binding sensor RNA] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel phospholipid antibiotic produced by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Bacillus subtilis cell envelope stress-inducible ytpAB operon modulates membrane properties and contributes to bacitracin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. chromatographyonline.com [chromatographyonline.com]

Bacilysocin: A Technical Guide to its Antimicrobial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacilysocin is a novel phospholipid antibiotic produced by the bacterium Bacillus subtilis 168.[1][2][3] Its unique structure, 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol, sets it apart from the more commonly known peptide and polyketide antibiotics produced by Bacillus species.[2][3][4] This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound, detailing its activity against various microorganisms, the experimental protocols used for its characterization, and its biosynthetic pathway.

Chemical Structure and Properties

This compound is a phospholipid antibiotic. Its structure was elucidated through nuclear magnetic resonance (NMR) and mass spectrometry analyses as 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol.[2][3][5]

Antimicrobial Spectrum of Activity

This compound has demonstrated a selective spectrum of antimicrobial activity, with more pronounced effects against fungi than bacteria.[1][2][4] Initial screening of this compound was conducted against a panel of 35 bacterial strains and 22 fungal strains.[2]

Antibacterial Activity

This compound exhibits apparent activity against some strains of Staphylococcus aureus. However, it shows no significant activity (MIC > 100 µg/ml) against other Gram-positive bacteria.[2]

Antifungal Activity

The antimicrobial activity of this compound is more prominent against eukaryotic organisms, particularly fungi. It has shown notable activity against Saccharomyces cerevisiae, Candida pseudotropicalis, and Cryptococcus neoformans, especially those characterized by nonfilamentous growth.[2]

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a selection of microorganisms.

Table 1: Antibacterial Activity of this compound

| Test Organism | Strain | MIC (µg/ml) |

| Staphylococcus aureus | 209P | 12.5 |

| Staphylococcus aureus | Smith | 25 |

| Bacillus subtilis | 168 | >100 |

| Micrococcus luteus | IFO 3333 | >100 |

Data sourced from Tamehiro et al., 2002.

Table 2: Antifungal Activity of this compound

| Test Organism | Strain | MIC (µg/ml) |

| Saccharomyces cerevisiae | IAM 4274 | 12.5 |

| Candida pseudotropicalis | IFO 0621 | 12.5 |

| Cryptococcus neoformans | IFO 0460 | 25 |

| Aspergillus niger | IAM 2020 | >100 |

| Penicillium chrysogenum | IFO 4626 | >100 |

Data sourced from Tamehiro et al., 2002.

Experimental Protocols

The following section details the methodologies employed for the determination of this compound's antimicrobial activity.

Production and Isolation of this compound

-

Producing Organism: Bacillus subtilis 168.

-

Culture Medium: NG medium.

-

Cultivation: The bacterium is cultured, and this compound production commences as the cells enter the stationary phase, just before the formation of heat-resistant spores.[2]

-

Extraction: this compound, being intracellular or cell-associated, is extracted from the cultured cells using butanol.[2]

-

Purification: The crude extract is further purified using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[2]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for this compound were determined using the agar dilution method.[2]

-

For Bacteria:

-

Medium: Mueller-Hinton agar (Difco).

-

Procedure: A standardized inoculum of the test bacterium is plated on Mueller-Hinton agar plates containing serial dilutions of this compound. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth after incubation.

-

-

For Yeasts and Fungi:

-

Medium: Synthetic amino acid medium for fungi agar.

-

Procedure: The same agar dilution method as for bacteria is followed, but with the appropriate fungal growth medium.

-

Visualizations

Experimental Workflow for Antimicrobial Spectrum Determination

Caption: Experimental workflow for determining the antimicrobial spectrum of this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in B. subtilis is linked to the ytpA gene, which encodes a protein with homology to lysophospholipase.[2] The proposed pathway involves the modification of phosphatidylglycerol.

Caption: Proposed biosynthetic pathway of this compound in Bacillus subtilis 168.

Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated. As a phospholipid, it is hypothesized to interact with and disrupt the cell membranes of susceptible microorganisms, leading to cell death. However, further research is required to confirm this and to identify specific molecular targets. There is currently no evidence to suggest that this compound directly modulates specific signaling pathways within target cells.

Distinction from Bacilysin

It is critical to distinguish this compound from bacilysin, another antibiotic produced by Bacillus subtilis. Bacilysin is a non-ribosomally synthesized dipeptide composed of L-alanine and L-anticapsin, and it exhibits a broad spectrum of antibacterial activity.[6][7] In contrast, this compound is a phospholipid with a narrower spectrum of activity that is more pronounced against fungi.[2][6]

Conclusion

This compound represents a unique class of antimicrobial compounds from Bacillus subtilis. Its targeted activity, particularly against certain fungi, suggests potential applications in antifungal drug development. Further research is warranted to fully understand its mechanism of action, expand upon its antimicrobial spectrum, and explore its therapeutic potential. The detailed methodologies and biosynthetic insights provided in this guide serve as a foundational resource for scientists and researchers in the field of antimicrobial discovery and development.

References

- 1. [PDF] this compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 | Semantic Scholar [semanticscholar.org]

- 2. This compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel phospholipid antibiotic produced by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bacilysin within the Bacillus subtilis group: gene prevalence versus antagonistic activity against Gram-negative foodborne pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Function of Bacilysocin in Bacillus subtilis: A Technical Guide

Abstract

Bacillus subtilis, a ubiquitous soil bacterium, is a prolific producer of a wide array of secondary metabolites, including numerous antimicrobial compounds. Among these is Bacilysocin, a phospholipid antibiotic produced by the well-characterized laboratory strain B. subtilis 168.[1][2] Structurally identified as 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol, this compound exhibits antimicrobial activity, particularly against specific fungi and bacteria.[1][2] Its production is intrinsically linked to the post-exponential growth phase and is dependent on the ytpA gene, which encodes a protein with lysophospholipase homology.[1][2] Beyond its role as an antimicrobial agent, this compound is implicated in the physiological processes of its producer, notably sporulation. This guide provides an in-depth technical overview of the biosynthesis, regulation, and natural function of this compound, supported by quantitative data and detailed experimental protocols for researchers in microbiology and drug development.

Chemical Structure and Antimicrobial Spectrum

This compound is a unique phospholipid antibiotic that accumulates within or in close association with the cells of Bacillus subtilis 168.[2] Its structure was elucidated as 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol.[2][3] The antimicrobial properties of this compound have been evaluated against a range of microorganisms, with notable activity against certain fungi and select Gram-positive bacteria.[1]

Quantitative Antimicrobial Activity

The minimum inhibitory concentrations (MICs) of purified this compound have been determined against various bacterial and fungal strains using the agar dilution method. The compound shows selective activity, being particularly effective against Candida albicans and Cryptococcus neoformans.[1] While it was first isolated using Staphylococcus aureus as the test organism, its activity against other Gram-positive bacteria is limited.[1]

| Microorganism | Strain | MIC (μg/ml) |

| Gram-Positive Bacteria | ||

| Staphylococcus aureus | 209P | 12.5 |

| Staphylococcus aureus | Smith | 12.5 |

| Bacillus subtilis | ATCC 6633 | >100 |

| Micrococcus luteus | IFO 3333 | >100 |

| Gram-Negative Bacteria | ||

| Escherichia coli | NIHJ | >100 |

| Pseudomonas aeruginosa | IFO 3445 | >100 |

| Yeasts and Fungi | ||

| Candida albicans | IFO 0583 | 3.13 |

| Cryptococcus neoformans | IFO 0460 | 3.13 |

| Saccharomyces cerevisiae | IFO 0203 | 50 |

| Aspergillus niger | IFO 4414 | 12.5 |

| Pyricularia oryzae | 6.25 | |

| Data sourced from Tamehiro et al., 2002.[1] |

Biosynthesis of this compound

The production of this compound is a specialized metabolic process that relies on a key enzyme encoded by the ytpA gene. The proposed pathway leverages common phospholipid synthesis precursors.[1]

The Essential Role of the ytpA Gene

The ytpA gene, which encodes a protein with significant homology to lysophospholipases, is indispensable for this compound biosynthesis.[1][2] Disruption of the ytpA gene in B. subtilis 168 completely abrogates the production of this compound.[1][2] Furthermore, cell extracts from the ytpA disruptant strain lack the phospholipase activity observed in the parent strain, strongly suggesting that the YtpA protein functions as a key enzyme in the biosynthetic pathway.[1][2]

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to branch from the central pathway of phospholipid synthesis. The initial steps, which are well-characterized in B. subtilis, involve the formation of phosphatidylglycerol from glycerol-3-phosphate and fatty acids.[1] The final, critical step is presumed to be catalyzed by the YtpA protein, which acts on a phospholipid precursor to generate the final this compound molecule.[1]

Caption: Proposed biosynthetic pathway for this compound in B. subtilis.

Regulation and Physiological Function

The synthesis of this compound is tightly regulated and linked to the growth phase of B. subtilis. Its production appears to serve specific physiological roles for the bacterium beyond direct microbial antagonism.

Growth Phase-Dependent Production

This compound is a secondary metabolite whose production commences just after the cells exit the logarithmic growth phase and enter the stationary phase.[1][3] The production peaks before the large-scale formation of heat-resistant endospores and then declines.[1] This temporal regulation suggests its function is most critical during the transition to a non-growth state and the onset of cellular differentiation. The biosynthesis is not under the control of the stringent response regulator ppGpp.[1]

Caption: Temporal relationship of this compound production to B. subtilis growth phases.

Role in Sporulation

A significant physiological role for this compound is its involvement in the process of sporulation. The ytpA disruptant mutant, which is incapable of producing this compound, exhibits a 10-fold reduction in the titer of heat-resistant spores compared to the wild-type parent strain (5 × 10⁷ spores/ml in the mutant versus 6 × 10⁸ spores/ml in the parent).[1][2] This finding indicates that this compound, or the activity of the YtpA enzyme, is important for efficient endospore formation.

Key Experimental Protocols

The following section details the methodologies used for the isolation, detection, and characterization of this compound and its biosynthesis.

This compound Extraction and Detection (TLC-Bioautography)

This protocol allows for the specific detection of this compound from cell extracts based on its antimicrobial activity.

-

Culture: Pre-culture B. subtilis 168 at 30°C for 24 hours in NG medium supplemented with 50 µg/ml tryptophan.[1] Inoculate fresh NG medium and incubate with shaking for 24 hours.[1]

-

Extraction: Harvest cells by centrifugation and extract the cell-associated this compound with n-butanol.[1]

-

Chromatography: Concentrate the butanol extract and apply it to a Thin-Layer Chromatography (TLC) plate.[1] Develop the TLC plate using a solvent system of CHCl₃-Methanol-H₂O (60:25:4).[1]

-

Bioassay: Place the developed TLC plate onto a bioassay plate and overlay it with soft Mueller-Hinton agar (0.5%) that has been seeded with a sensitive indicator strain, such as Staphylococcus aureus 209P.[1]

-

Visualization: Incubate the plate for 12 hours at 37°C.[1] The zone of growth inhibition on the plate corresponds to the location of this compound on the TLC.[1]

Caption: Experimental workflow for TLC-Bioautography of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The agar dilution method is used to quantify the antimicrobial potency of purified this compound.

-

Medium Preparation: Prepare Mueller-Hinton agar for bacterial testing and a synthetic amino acid medium for fungi.[1]

-

Serial Dilution: Create a series of agar plates containing two-fold serial dilutions of purified this compound.

-

Inoculation: Prepare a standardized inoculum of each test microorganism and spot it onto the surface of the agar plates.

-

Incubation: Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for bacteria).

-

Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism on the agar.[1]

Construction of ytpA Gene Disruptant

This protocol describes the generation of a knockout mutant to confirm the role of the ytpA gene.

-

Plasmid Construction: Create a suicide plasmid (e.g., pLE41) containing an internal fragment of the ytpA gene and a selectable marker, such as an erythromycin resistance gene.[1]

-

Transformation: Transform competent B. subtilis 168 cells with the constructed plasmid.[1]

-

Selection: Plate the transformed cells on a medium containing erythromycin to select for cells where the plasmid has integrated into the chromosome.

-

Integration Event: The plasmid integrates into the host chromosome via a single-crossover (Campbell-like) recombination event, disrupting the native ytpA gene.[1]

-

Confirmation: Verify the correct integration and disruption of the ytpA gene using PCR with primers flanking the integration site.[1] A representative confirmed strain (e.g., JJ25) is used for further experiments.[1]

Caption: Workflow for creating a ytpA gene disruption mutant in B. subtilis.

Phospholipase Activity Assay

This assay confirms the enzymatic function of the YtpA protein.

-

Cell Extract Preparation: Suspend cultured cells in a buffered solution (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 2 mM CaCl₂, 1% Triton X-100).[1] Disrupt the cells using a French press at high pressure (18,000 kPa).[1]

-

Clarification: Centrifuge the lysate to remove cell debris (8,000 × g, 20 min). The resulting supernatant is the crude cell extract.[1]

-

Protein Quantification: Measure the protein concentration of the crude extract and adjust it to a standard concentration (e.g., 5 mg/ml).[1]

-

Enzymatic Reaction: The phospholipase reaction is carried out using a suitable substrate, such as phosphatidylcholine.[1] The activity is measured by monitoring the release of reaction products.

Conclusion and Future Directions

This compound is a stationary-phase, cell-associated phospholipid antibiotic from Bacillus subtilis 168. Its biosynthesis is critically dependent on the ytpA gene product, which possesses phospholipase activity.[1][2] The natural function of this compound is twofold: it provides a selective antimicrobial activity against competing fungi and bacteria, and it plays an important internal role in facilitating efficient sporulation.[1] For drug development professionals, its unique structure and specific antifungal activity present a potential scaffold for novel therapeutic agents. For researchers, the link between phospholipid metabolism, secondary metabolite production, and cellular differentiation in B. subtilis warrants further investigation. Future work should focus on the precise biochemical mechanism of the YtpA enzyme and the regulatory network that controls its expression during the transition to stationary phase.

References

- 1. This compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel phospholipid antibiotic produced by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] this compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 | Semantic Scholar [semanticscholar.org]

Bacilysocin: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacilysocin, a phospholipid antibiotic produced by Bacillus subtilis 168, represents a unique entry in the vast arsenal of antimicrobial compounds derived from microorganisms. First identified and characterized by Tamehiro et al. in 2002, its structure was elucidated as 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol[1][2][3]. Unlike the more commonly studied peptide antibiotics from Bacillus species, this compound's phospholipid nature suggests a distinct mechanism of action, likely involving interaction with and disruption of microbial cell membranes. This technical guide provides a comprehensive literature review of the current state of this compound research, focusing on its biosynthesis, bioactivity, and the experimental methodologies used in its study.

Biosynthesis of this compound

The production of this compound by B. subtilis 168 begins after the cessation of logarithmic growth, just before the onset of sporulation[1][3]. The biosynthetic pathway for the core phospholipid structure is well-established in bacteria and involves a series of enzymatic steps to produce phosphatidylglycerol.

The Role of the ytpA Gene

Initially, the gene ytpA, which encodes a protein with homology to lysophospholipase, was identified as essential for this compound biosynthesis. Disruption of ytpA completely blocked the production of the antibiotic and resulted in a tenfold reduction in heat-resistant spore formation[1][3]. This led to the proposal that the YtpA protein functions as the enzyme responsible for the synthesis of this compound[1][3][4]. The UniProt database describes YtpA as a phospholipase likely catalyzing the hydrolysis of the 2-sn-acyl moiety of phosphatidylglycerol to produce lysophosphatidylglycerol (this compound)[4]. Studies on other antifungal B. subtilis strains have also successfully amplified the ytpA gene, associating it with the production of antifungal compounds[5].

However, more recent research has introduced conflicting evidence. A 2024 study by Willdigg et al. demonstrated that while B. subtilis does produce lysophospholipids, YtpA is not required for the production of lysophosphatidylglycerol. Their findings suggest that the ytpAB operon, which is inducible by cell envelope stress, functions to modulate membrane properties and contributes to bacitracin resistance, rather than directly synthesizing this compound[6]. This presents an evolving understanding of the genetic regulation and biosynthesis of this unique phospholipid.

Proposed Biosynthetic Pathway

The proposed pathway begins with precursors from central metabolism leading to the formation of phosphatidylglycerol. The key, and now debated, final step was thought to be the conversion of phosphatidylglycerol to this compound by the phospholipase activity of YtpA.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, a novel phospholipid antibiotic produced by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. The Bacillus subtilis cell envelope stress-inducible ytpAB operon modulates membrane properties and contributes to bacitracin resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bacilysocin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phospholipid antibiotic, Bacilysocin. It covers its core molecular properties, detailed experimental protocols for its isolation and characterization, its biosynthetic pathway, and its antimicrobial activity.

Core Molecular Properties

This compound is a novel phospholipid antibiotic produced by Bacillus subtilis 168.[1][2][3][4] Its structure has been elucidated as 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol.[1][2][3][4]

| Property | Value | Source |

| Molecular Formula | C21H43O9P | PubChem CID: 10344650 |

| Molecular Weight | 470.5 g/mol | PubChem CID: 10344650 |

| IUPAC Name | [3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] 12-methyltetradecanoate | PubChem CID: 10344650 |

| Synonyms | 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol | [1][2] |

Antimicrobial Activity

This compound has demonstrated antimicrobial activity, with a more pronounced effect against certain fungi and specific strains of Staphylococcus aureus.[3][5] The minimum inhibitory concentration (MIC) has been determined for a limited number of organisms.

| Organism | MIC (μg/mL) |

| Staphylococcus aureus 209P | 12.5 |

| Staphylococcus aureus Smith | 25 |

| Saccharomyces cerevisiae | 12.5 |

| Candida pseudotropicalis | 3.1 |

| Cryptococcus neoformans | 3.1 |

Note: this compound showed no activity (MIC > 100 μg/mL) against other gram-positive bacteria tested in the initial study.[3]

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines the methodology for the isolation and purification of this compound from Bacillus subtilis 168 cultures.

-

Cell Culture and Extraction:

-

Bacillus subtilis 168 is cultured in an appropriate medium (e.g., NG medium) for 24 hours.

-

The cultured cells are harvested.

-

The cellular contents are extracted multiple times with 50% n-butanol.

-

The organic layer is collected and concentrated in vacuo to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in 10% methanol.

-

The pH is adjusted to 7 with NaOH.

-

The suspension is extracted three times with an equal volume of ethyl acetate to partition the components.

-

-

Chromatography:

-

Thin-Layer Chromatography (TLC): The butanol extract can be subjected to TLC with a development solvent of CHCl3-methanol-H2O (60/25/4) for initial separation and analysis.[6]

-

Column Chromatography: The active fraction is further purified by column chromatography. For example, a silica gel column can be used, washed, and then developed with a solvent system such as CHCl3-MeOH (4/1) containing 2% aqueous NH4OH and 0.02 M ammonium acetate.[3]

-

High-Pressure Liquid Chromatography (HPLC): The final purification step is performed by HPLC. A Sephasil peptide C18 column with an elution solvent of 62% MeOH in 1 mM phosphate buffer (pH 7.5) has been used to obtain pure this compound.[3]

-

Bioassay for Detection

A bioassay can be performed to detect the presence of this compound during the purification process.

-

A TLC plate with the separated fractions is placed on a bioassay plate.

-

The plate is overlaid with Muller-Hinton agar seeded with a test organism, such as Staphylococcus aureus 209P.

-

After incubation at 37°C for 12 hours, inhibitory zones become visible.

-

Staining with a suitable reagent like GelCode Blue Stain can enhance the visibility of the zones.[6]

Structural Determination Data

The structure of this compound was determined using nuclear magnetic resonance (NMR) and mass spectrometry.[2][4] The following table presents the NMR chemical shifts for this compound in MeOH-d4.[4]

| Moiety | Carbon No. | δH (ppm) | δC (ppm) |

| Acyl | 13''' | 0.85 (3H, d) | 19.63 |

| 14'' | 0.87 (3H, t) | 11.74 | |

| 13'' | 1.15, 1.3 (2H, m) | 30.72 | |

| 12'' | 1.3 (H, m) | 35.70 | |

| 11'' | 1.1, 1.3 (2H, m) | 37.80 | |

| 4''–10'' | 1.2–1.4 (14H, m) | 28.20, 30.23, 30.43, 30.59 | |

| 3'' | 1.60 (2H, m) | 25.99 | |

| 2'' | 2.35 (2H, dt) | 34.93 | |

| Glycerate | 3' | 3.55, 3.61 (1H, dd) | 63.87 |

| 2' | 3.76 (1H, m) | 72.66 | |

| 1' | 3.89 (4H, m) | 67.58 |

Visualizations

Biosynthetic Pathway of this compound

The production of this compound is linked to the ytpA gene, which encodes a protein with homology to lysophospholipase. The proposed biosynthetic pathway involves several key enzymatic steps.[1][2][5][6]

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Isolation and Purification

The following diagram illustrates the workflow for isolating and purifying this compound.

Caption: Workflow for this compound isolation and purification.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel phospholipid antibiotic produced by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols: Extraction of Bacilysocin from Bacillus subtilis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the extraction, purification, and characterization of Bacilysocin, a novel phospholipid antibiotic produced by Bacillus subtilis. The protocols outlined below are based on established methodologies and are intended to facilitate the efficient isolation of this promising antimicrobial compound for research and development purposes.

Introduction

This compound is a phospholipid antibiotic produced by Bacillus subtilis 168 that exhibits antimicrobial activity, particularly against certain fungi.[1][2] Structurally, it is 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol.[1][2] The production of this compound is initiated in the stationary phase of bacterial growth, just before the formation of heat-resistant spores.[1] The biosynthesis of this antibiotic is linked to the ytpA gene, which encodes a protein with homology to lysophospholipase.[1][2][3] This document details the necessary protocols for the cultivation of B. subtilis, extraction of this compound, and subsequent purification and analysis.

Experimental Protocols

Culture of Bacillus subtilis for this compound Production

This protocol describes the cultivation of Bacillus subtilis strain 168 to promote the production of this compound.

Materials:

-

Bacillus subtilis strain 168 (trpC2)

-

NG medium (supplemented with 50 µg/ml tryptophan)

-

Incubator shaker

-

Spectrophotometer

Procedure:

-

Prepare a preculture by inoculating B. subtilis strain 168 in NG medium supplemented with 50 µg/ml tryptophan.

-

Incubate the preculture at 30°C for 24 hours with shaking.[1]

-

Inoculate 10 ml of fresh NG medium with 0.1 ml of the preculture.

-

Incubate the main culture at 30°C with shaking.[1]

-

Monitor bacterial growth by measuring the optical density at 660 nm (OD660).

-

This compound production commences as the cells enter the stationary phase.[1]

Extraction of this compound

This protocol details the extraction of this compound from B. subtilis cells. This compound is an intracellular or cell-associated compound.[1]

Materials:

-

B. subtilis culture from step 2.1

-

50% n-butanol

-

Ethyl acetate

-

10% Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Harvest the B. subtilis cells from the culture broth by centrifugation.

-

Extract the cellular contents three times with 50% n-butanol.[1]

-

Collect the organic layer and concentrate it in vacuo using a rotary evaporator to obtain a crude extract.[1]

-

Suspend the crude extract in 10% MeOH.

-

Adjust the pH of the suspension to 7 with NaOH.[1]

-

Extract the suspension three times with an equal volume of ethyl acetate.[1] The this compound will remain in the aqueous methanolic layer.

Purification of this compound

This protocol outlines the purification of this compound from the crude extract using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Materials:

-

Crude this compound extract from step 2.2

-

TLC plates

-

Developing solvent: CHCl3-methanol (MeOH)-H2O (60/25/4)[1]

-

HPLC system

-

Bioassay materials (e.g., Staphylococcus aureus 209P, Muller-Hinton agar)

Procedure:

2.3.1. Thin-Layer Chromatography (TLC)

-

Spot the crude extract onto a TLC plate.

-

Develop the TLC plate using a solvent system of CHCl3-MeOH-H2O (60/25/4).[1]

-

To identify the active compound, perform a bioassay by overlaying the TLC plate with Muller-Hinton agar seeded with a test organism such as Staphylococcus aureus 209P.[1]

-

Incubate at 37°C for 12 hours. The zone of inhibition will indicate the location of this compound.[1]

2.3.2. High-Performance Liquid Chromatography (HPLC)

-

Further purify the active fraction identified by TLC using an HPLC system.

-

The specific column and gradient conditions should be optimized for the best separation. The bioactive fraction can be identified by subjecting the collected fractions to a bioassay.

Data Presentation

Table 1: NMR Chemical Shifts for this compound

The structure of this compound was elucidated using nuclear magnetic resonance (NMR) and mass spectrometry. The following table summarizes the 1H and 13C NMR chemical shifts for this compound in CD3OD.[1]

| Moiety | Carbon No. | δ H (ppm) | δ C (ppm) |

| Glycerol | 1' | 4.21 (dd, J = 11.7, 4.4 Hz), 4.12 (dd, J = 11.7, 6.4 Hz) | 64.1 |

| 2' | 3.93 (m) | 71.7 | |

| 3' | 3.86 (dd, J = 11.2, 5.4 Hz), 3.81 (dd, J = 11.2, 5.9 Hz) | 66.8 | |

| Glycerol-P | 1 | 3.96 (m) | 67.2 |

| 2 | 4.30 (m) | 71.3 | |

| 3 | 3.69 (t, J = 6.4 Hz) | 63.8 | |

| Fatty Acid | 1'' | 2.32 (t, J = 7.3 Hz) | 175.0 |

| 2'' | 1.60 (m) | 35.0 | |

| 3'' | 1.29 (m) | 26.0 | |

| 4''-9'' | 1.29 (m) | 30.8, 30.7, 30.5, 30.2 | |

| 10'' | 1.29 (m) | 28.1 | |

| 11'' | 1.15 (m) | 37.9 | |

| 12'' | 1.52 (m) | 35.2 | |

| 13'' | 0.88 (d, J = 6.4 Hz) | 23.0 | |

| 12-CH3 | 0.88 (d, J = 6.4 Hz) | 20.0 |

Table 2: Antimicrobial Spectrum of this compound

This compound exhibits antimicrobial activity against a range of microorganisms. The minimum inhibitory concentration (MIC) values for select organisms are presented below.

| Test Organism | MIC (µg/ml) |

| Staphylococcus aureus 209P | >100 |

| Staphylococcus aureus (other strains) | Apparent activity |

| Other gram-positive bacteria | >100 |

| Candida albicans | Active |

| Cryptococcus neoformans | Active |

Data sourced from Tamehiro et al., 2002.[1][2]

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound extraction and purification.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in B. subtilis.

Signaling Pathway Influencing this compound Production

Caption: Quorum sensing pathway influencing this compound production.

References

Application Notes and Protocols for the Purification of Bacilysocin Using HPLC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of bacilysocin, a novel phospholipid antibiotic produced by Bacillus subtilis, using High-Performance Liquid Chromatography (HPLC). The protocols are designed to guide researchers in obtaining high-purity this compound for further study and development.

Introduction to this compound

This compound, with the chemical structure 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol, is a phospholipid antibiotic produced by Bacillus subtilis 168.[1] It exhibits antimicrobial activity, particularly against certain fungi.[1][2] The biosynthesis of this compound is linked to the ytpA gene, which encodes a protein with homology to lysophospholipase, suggesting its formation through the hydrolysis of phosphatidylglycerol.[2][3] Given its potential as a therapeutic agent, efficient and scalable purification methods are crucial for its characterization and development.

Data Presentation: Comparison of HPLC Purification Techniques

While direct comparative studies on the purification of this compound using different HPLC modes are limited, the following table summarizes the expected performance of Reverse-Phase (RP), Ion-Exchange (IEX), and Size-Exclusion (SEC) chromatography for the purification of lysophospholipids like this compound, based on established principles and data from similar separations. This table serves as a guideline for selecting the appropriate technique based on the desired outcome.

| Parameter | Reverse-Phase HPLC (RP-HPLC) | Ion-Exchange Chromatography (IEX-HPLC) | Size-Exclusion Chromatography (SEC-HPLC) |

| Principle of Separation | Hydrophobicity of the acyl chain and polarity of the headgroup. | Net charge of the polar headgroup. | Hydrodynamic radius (size and shape) of the molecule. |

| Typical Purity Achieved | High (>95%) | Moderate to High (85-98%) | Low to Moderate (often used for desalting or buffer exchange) |

| Typical Recovery/Yield | Good (80-95%) | High (>90%) | Very High (>95%) |

| Resolution | High, capable of separating isomers.[4] | High for molecules with different net charges. | Low, separates based on large size differences. |

| Sample Loading Capacity | Moderate | High | Low |

| Primary Application | High-resolution separation and final polishing. | Capture and initial purification from crude extracts. | Desalting, buffer exchange, and separation of aggregates. |

Experimental Protocols

Sample Preparation: Extraction of this compound from Bacillus subtilis

Prior to HPLC purification, this compound must be extracted from the Bacillus subtilis cell culture. The following protocol is a modification of the Bligh and Dyer method for lipid extraction.

Materials:

-

Bacillus subtilis culture broth

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge and appropriate tubes

-

Rotary evaporator

Protocol:

-

Harvest the Bacillus subtilis cells from the culture broth by centrifugation at 8,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in a 1:2 (v/v) mixture of methanol:chloroform.

-

Agitate the mixture vigorously for 2 hours at room temperature to ensure thorough lipid extraction.

-

Add an equal volume of 0.9% NaCl solution to the mixture to induce phase separation.

-

Centrifuge at 5,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids including this compound.

-

Evaporate the solvent from the organic phase using a rotary evaporator at a temperature not exceeding 40°C.

-

Resuspend the dried lipid extract in a suitable solvent for HPLC injection (e.g., methanol/chloroform mixture).

HPLC Purification Protocols

The following are detailed protocols for the purification of this compound using three different HPLC modes.

This method is ideal for high-resolution separation and achieving high purity of this compound.

Instrumentation:

-

HPLC system with a gradient pump and UV detector

-

Column: C18 reverse-phase column (e.g., Sephasil peptide C18, 5 µm, 4.6 x 250 mm)

-

Mobile Phase A: 1 mM Phosphate Buffer, pH 7.5

-

Mobile Phase B: Methanol

-

Detector Wavelength: 203-214 nm (for detecting the phosphate group and acyl chain)

Protocol:

-

Equilibrate the C18 column with 38% Mobile Phase B in Mobile Phase A at a flow rate of 1 mL/min until a stable baseline is achieved.

-

Dissolve the extracted this compound sample in the initial mobile phase composition.

-

Inject the sample onto the column.

-

Elute the sample using an isocratic flow of 62% Mobile Phase B in Mobile Phase A.

-

Monitor the elution profile at 203-214 nm. This compound is expected to elute as a major peak.

-

Collect the fractions corresponding to the this compound peak.

-

Confirm the purity of the collected fractions by re-injecting a small aliquot onto the same column or by mass spectrometry.

-

Pool the pure fractions and evaporate the solvent.